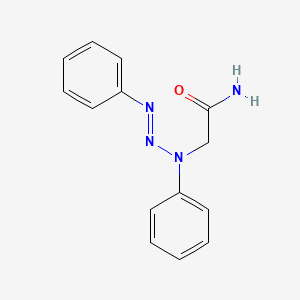
2-(1,3-diphenyl-2-triazen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-diphenyl-2-triazen-1-yl)acetamide, also known as DTAA, is a chemical compound that has been widely used in scientific research. It is a member of the triazene family of compounds, which are known for their ability to release nitrogenous radicals. DTAA is a white to pale yellow powder that is soluble in water and organic solvents. In
作用機序
2-(1,3-diphenyl-2-triazen-1-yl)acetamide works by releasing nitrogenous radicals, which can react with other molecules in the body. These radicals can cause damage to DNA, proteins, and other cellular components. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the production of reactive oxygen species and the activation of cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of tumors. This compound has also been shown to have anti-inflammatory effects, and to protect against oxidative stress. In addition, this compound has been shown to have neuroprotective effects, and to improve cognitive function in animal models.
実験室実験の利点と制限
2-(1,3-diphenyl-2-triazen-1-yl)acetamide has several advantages as a tool for scientific research. It is relatively easy to synthesize, and is stable under a wide range of conditions. This compound is also highly soluble in water and organic solvents, which makes it easy to use in experiments. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic at high concentrations, and can also be difficult to work with due to its reactivity.
将来の方向性
There are many potential future directions for research on 2-(1,3-diphenyl-2-triazen-1-yl)acetamide. One area of interest is the development of new derivatives of this compound that may have improved properties for use in scientific research. Another area of interest is the use of this compound in combination with other compounds to enhance its effectiveness. Additionally, there is interest in using this compound in studies of aging and age-related diseases, as well as in the development of new treatments for cancer and other diseases.
合成法
2-(1,3-diphenyl-2-triazen-1-yl)acetamide can be synthesized through the reaction of 2-aminobenzophenone with sodium nitrite and acetic anhydride. The resulting product is then treated with ammonium hydroxide to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and safety precautions.
科学的研究の応用
2-(1,3-diphenyl-2-triazen-1-yl)acetamide has been widely used in scientific research as a tool for studying the effects of nitrogenous radicals on biological systems. It has been shown to have antitumor activity, and has been used in cancer research to study the effects of free radicals on cancer cells. This compound has also been used in studies of oxidative stress and inflammation, and has been shown to have neuroprotective effects.
特性
IUPAC Name |
2-(N-phenyldiazenylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-14(19)11-18(13-9-5-2-6-10-13)17-16-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOWSAKIUIXZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NN(CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5009795.png)
![2-[(2-hydroxyethyl)amino]-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5009796.png)
![11-(4-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5009797.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009803.png)

![N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5009820.png)
![N-isopropyl-1'-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5009827.png)
![N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5009838.png)
![S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B5009847.png)

![2-[(5-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5009860.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5009862.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5009863.png)